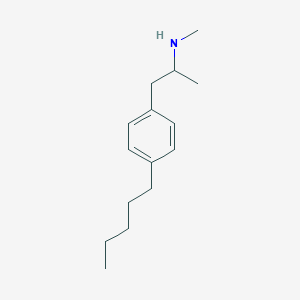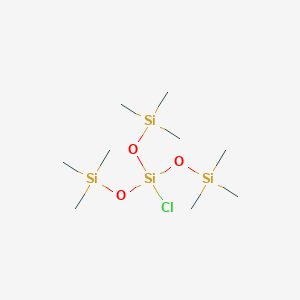
三(三甲基硅氧基)氯硅烷
描述
Tris(trimethylsiloxy)chlorosilane is a silicon-based compound that is used in various chemical reactions and as a precursor for synthesizing other organosilicon compounds. It is characterized by the presence of trimethylsilyl groups attached to a silicon atom, which is also bonded to a chlorine atom.
Synthesis Analysis
The synthesis of related trimethylsilyl compounds involves the use of chlorosilanes as starting materials. For instance, tris(trimethylsilyl)silane can be prepared by reacting chlorosilanes with magnesium metal in the presence of tri- and difluoromethyl sulfides, sulfoxides, and sulfones, resulting in compounds like (trifluoromethyl)trimethylsilane (TMS-CF3) . Another example includes the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane, which is then used for further chemical modifications .
Molecular Structure Analysis
The molecular structure of compounds related to tris(trimethylsiloxy)chlorosilane can be complex. For example, the crystal and molecular structure of N,N-dimethyl-3-[tris(trimethylsiloxanyl)silyl]pyrrolinium chloride was determined using X-ray diffraction, revealing specific Si-O-Si angles and a bilayer packing arrangement . Similarly, the structure of a silylphosphane derived from tris(trimethylsilyl)chlorosilane was characterized by various spectroscopic methods, suggesting a polycyclic structure .
Chemical Reactions Analysis
Tris(trimethylsilyl)chlorosilane and its derivatives are versatile in chemical reactions. They can act as reducing agents for organic halides, selenides, and isocyanides, and as hydrosilylating agents for ketones and alkenes . The addition of tris(trimethylsilyl)silane across the double bonds of alkenes and alkynes is highly regioselective and can be stereoselective depending on the substrate . Furthermore, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form specific siloxane compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl)chlorosilane derivatives are influenced by their molecular structure. For instance, the reactivity of these compounds in radical-based reactions is determined by the presence of electron-withdrawing or electron-donating groups . The synthesis of low-molecular-weight organosilane polymers from chlorosilanes and chlorotrimethylsilane demonstrates the influence of molecular weight and chain configuration on the physical properties of the resulting polymers .
科学研究应用
-
Textile Treatment
- In the field of textile treatment, Tris(trimethylsiloxy)chlorosilane has been used to modify polyurethane acrylates. The modified polyurethane acrylates were then applied to cotton textiles, transforming them into hydrophobic and oleophilic textiles . This was achieved by preparing silicone modified polyurethane acrylate (SPUA) prepolymers from various compounds, including Tris(trimethylsiloxy)chlorosilane . The properties of the resulting SPUA films were then investigated using various methods .
-
Protection of Alcohols
安全和危害
When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
chloro-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCITGBFGUITMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375394 | |
| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)chlorosilane | |
CAS RN |
17905-99-6 | |
| Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsiloxy)chlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


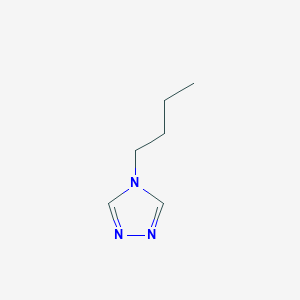

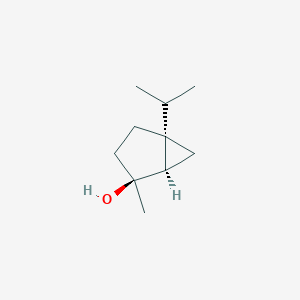

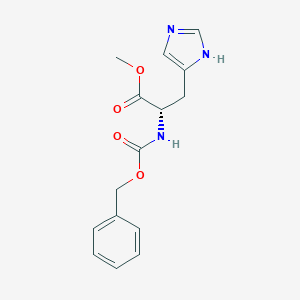
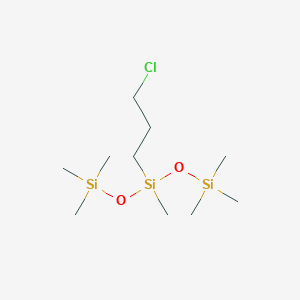
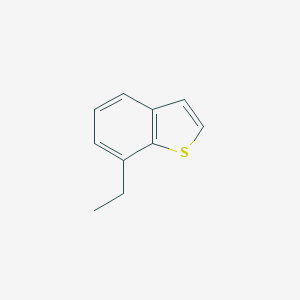
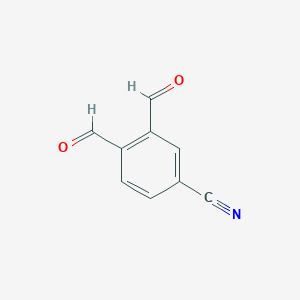
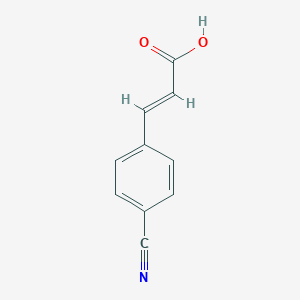
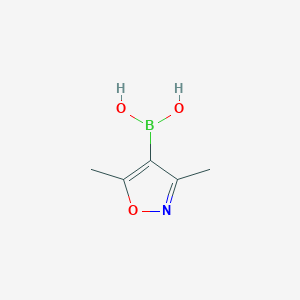
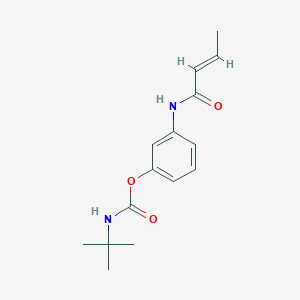
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
